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Compound of Interest

Compound Name: 2,6-Dimethylbenzenethiol

Cat. No.: B089409

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and
applications of 2,6-Dimethylbenzenethiol (also known as 2,6-dimethylthiophenol), a key
intermediate in organic synthesis and pharmaceutical development.

Physicochemical and Spectroscopic Properties

2,6-Dimethylbenzenethiol is a colorless to pale yellow liquid distinguished by a potent,
sulfurous, and meaty aroma.[1][2] Its core physicochemical and spectroscopic characteristics
are summarized below.

Table 1: Physicochemical Properties of 2,6-
Dimethylbenzenethiol
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Property Value Reference(s)
CAS Number 118-72-9 [3]

Molecular Formula CsH10S [3114]
Molecular Weight 138.23 g/mol [41[5]
Appearance Colorless to pale yellow liquid [6]

Strong, sulfurous, meaty,
Odor ) [7]
roasted, phenolic

Boiling Point 122 °C @ 50 mmHg [5]
Density 1.038 g/mL @ 25 °C [5]
Refractive Index n20/D 1.5749 [5]
Flash Point 86 °C (186.8 °F) - closed cup

» Slightly soluble in water;
Solubility _ _ [8]
soluble in organic solvents.

LogP 3.15 [6]

Table 2: Spectroscopic Data Summary for 2,6-
Dimethylbenzenethiol
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Key Features | Data
Spectrum Type Reference(s)
Source

Spectra available from
1H NMR chemical suppliers and [1]
databases.

Spectra available from
13C NMR chemical suppliers and [1]

databases.

Major m/z peaks: 138 (M+),
Mass Spectrometry 105 103. 77 [1112]

Spectra available from
Infrared (IR) chemical suppliers and [1112]
databases.

Synthesis and Reactivity

While various methods can be employed for the synthesis of thiophenols, a robust and
common laboratory and industrial-scale method proceeds from the corresponding phenol via
the Newman-Kwart rearrangement.[1][9]

Experimental Protocol: Synthesis via Newman-Kwart
Rearrangement

This protocol outlines the conversion of the readily available 2,6-dimethylphenol to 2,6-
Dimethylbenzenethiol. The process involves two main stages: formation of an O-aryl
thiocarbamate and its subsequent thermal rearrangement, followed by hydrolysis.

Part 1: Synthesis of O-(2,6-dimethylphenyl) dimethylthiocarbamate

o Reaction Setup: To a stirred solution of 2,6-dimethylphenol (1.0 eq.) in a suitable aprotic
solvent (e.g., DMF or acetonitrile) under an inert atmosphere (N2 or Ar), add a base such as
sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C.
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o Formation of Phenoxide: Allow the mixture to stir at room temperature for 1 hour, or until
hydrogen evolution ceases, to ensure complete formation of the sodium phenoxide.

e Thiocarbamoylation: Cool the reaction mixture back to 0 °C and add dimethylthiocarbamoyl
chloride (1.1 eq.) dropwise.

e Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18
hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

o Work-up and Isolation: Upon completion, quench the reaction by carefully adding water.
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic
layers, wash with brine, dry over anhydrous sodium sulfate (Na2S0Oa.), filter, and concentrate
under reduced pressure. The crude O-aryl thiocarbamate can be purified by column
chromatography or crystallization.

Part 2: Newman-Kwart Rearrangement and Hydrolysis

e Thermal Rearrangement: Heat the purified O-(2,6-dimethylphenyl) dimethylthiocarbamate
(1.0 eq.) neat or in a high-boiling point solvent (e.g., diphenyl ether) to 200-250 °C.[9] The
reaction is typically complete within 1-4 hours. Monitor the rearrangement by TLC or *H
NMR. Note: Milder conditions can be achieved using palladium or photoredox catalysis.[10]
[11]

o Hydrolysis: Cool the resulting S-(2,6-dimethylphenyl) dimethylthiocarbamate. Add a solution
of potassium hydroxide (KOH) in methanol or ethanol and heat to reflux for 4-8 hours to
hydrolyze the thiocarbamate.

o Work-up and Purification: After cooling, dilute the mixture with water and acidify with
aqueous HCI (e.g., 2M HCI) to protonate the thiophenolate. Extract the product with an
organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine,
dry over anhydrous Naz=SOa, filter, and concentrate. The final product, 2,6-
Dimethylbenzenethiol, can be purified by vacuum distillation.
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Step 1: Thiocarbamate Formation Step 2: Rearrangement Step 3: Hydrolysis

Heat (200-250°C)
or Catalyst

52,6 ) +KOH / EOH
+HCl (ag)

0-(2,6-dimethylphenyl)
i iocarbamate

—»| 2,6-Dimethylbenzenethiol

dimethylthiocarbamate

Chloride + Base (NaH)

Click to download full resolution via product page

Caption: Synthetic workflow for 2,6-Dimethylbenzenethiol via Newman-Kwart
Rearrangement.

Applications in Pharmaceutical Development

The primary application of 2,6-Dimethylbenzenethiol in the pharmaceutical industry is as a
crucial building block for the synthesis of Vortioxetine.[12] Vortioxetine (marketed as Trintellix®)
is a multimodal antidepressant used for the treatment of major depressive disorder.

The synthesis involves a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed
Buchwald-Hartwig amination reaction, where the sulfur atom of 2,6-Dimethylbenzenethiol
acts as the nucleophile, displacing a leaving group (e.g., a halogen) on a phenylpiperazine core
structure.[8][13]

Experimental Protocol: Synthesis of Vortioxetine
Intermediate

This protocol describes a common method for coupling 2,6-Dimethylbenzenethiol with a
suitable electrophile, a key step in vortioxetine synthesis.

e Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve 1-(2-
bromophenyl)piperazine (1.0 eq.) and 2,6-Dimethylbenzenethiol (1.1 eq.) in a suitable
solvent such as toluene or dioxane.

o Base and Catalyst Addition: Add a base, typically a strong, non-nucleophilic base like sodium
tert-butoxide (NaOtBu, ~2.0 eq.). Add a palladium catalyst (e.g., Pdz(dba)s, ~0.02 eq.) and a
phosphine ligand (e.g., BINAP, ~0.04 eq.).
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e Reaction Execution: Heat the mixture to reflux (typically 80-110 °C) and maintain for 12-24
hours, monitoring by TLC or LC-MS until the starting materials are consumed.

e Work-up and Isolation: Cool the reaction mixture, dilute with water, and extract with an
organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over
NazSO0s, filter, and concentrate. The crude product, 1-(2-((2,6-
dimethylphenyl)thio)phenyl)piperazine (Vortioxetine), can then be purified using column
chromatography.

o Salt Formation: For pharmaceutical use, the purified free base is typically converted to a salt,
such as the hydrobromide, by treating a solution of the base with HBr.

2,6-Dimethylbenzenethiol

Pd Catalyst
+ Ligand
+ Base (NaOtBu)

Vortioxetine
(Free Base)

1-(2-Bromophenyl)piperazine

Click to download full resolution via product page

Caption: Core reaction for the synthesis of Vortioxetine.

Biological Activity and Signaling Pathways

Some commercial databases associate 2,6-Dimethylbenzenethiol with the human gene
GABRA1, which encodes the alpha-1 subunit of the GABA-A receptor.[5] The GABA-A receptor
is a critical inhibitory channel in the central nervous system and a target for many drugs,
including benzodiazepines and barbiturates.[14] However, a thorough review of the scientific
literature reveals no direct evidence of 2,6-Dimethylbenzenethiol binding to or modulating the
GABRA1 subunit or any other GABA-A receptor subtype. While various phenolic compounds
are known to interact with GABA-A receptors, this activity has not been demonstrated for 2,6-
Dimethylbenzenethiol.[15][16]

Therefore, its role in drug development, specifically for vortioxetine, is confirmed as a synthetic
intermediate rather than an active pharmacological agent that directly engages with a biological
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signaling pathway. The association with GABRAL is likely an artifact of database annotation
and should be interpreted with caution.

Safety and Handling

2,6-Dimethylbenzenethiol is classified as a hazardous substance. It is known to cause skin
and serious eye irritation, and it may cause respiratory irritation.[3] It is a combustible liquid.
Standard laboratory safety precautions should be strictly followed when handling this
compound.

o Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a
face shield, and a lab coat. Work in a well-ventilated fume hood.

» Handling: Avoid inhalation of vapors and contact with skin and eyes.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from
heat and sources of ignition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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